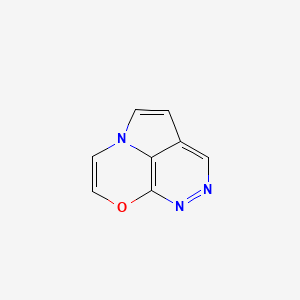

5-Oxa-2a,6,7-triazaacenaphthylene

Description

5-Oxa-2a,6,7-triazaacenaphthylene, commonly referred to by its drug name gepotidacin, is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting topoisomerase II enzymes (gyrase and topoisomerase IV) . It exhibits a novel mechanism of action distinct from quinolones, binding to unique amino acid residues on the GyrA (DNA gyrase) and ParC (topoisomerase IV) subunits, thereby disrupting bacterial DNA synthesis at multiple stages of the catalytic cycle .

Gepotidacin demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens, including Mycoplasma genitalium, Stenotrophomonas maltophilia, Neisseria gonorrhoeae, and multidrug-resistant strains such as ESBL-producing Escherichia coli and MRSA . Its median minimum inhibitory concentration (MIC) against M. genitalium is 0.125 mg/L, with bactericidal activity (median MBC of 0.125 mg/L) confirmed in vitro .

Properties

CAS No. |

749902-49-6 |

|---|---|

Molecular Formula |

C8H5N3O |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

9-oxa-1,6,7-triazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |

InChI |

InChI=1S/C8H5N3O/c1-2-11-3-4-12-8-7(11)6(1)5-9-10-8/h1-5H |

InChI Key |

KUYLSXQXWPFKJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=COC3=C2C1=CN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2a,6,7-triazaacenaphthylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dihydroxy compound with a triazine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of 5-Oxa-2a,6,7-triazaacenaphthylene may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2a,6,7-triazaacenaphthylene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Oxa-2a,6,7-triazaacenaphthylene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Oxa-2a,6,7-triazaacenaphthylene involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA replication by binding to bacterial topoisomerases, thereby preventing the bacteria from proliferating .

Comparison with Similar Compounds

Structural and Mechanistic Comparison with Quinolones

Gepotidacin shares structural similarity with fluoroquinolones like ciprofloxacin, as revealed by hierarchical clustering analysis (HCA) . However, its triazaacenaphthylene core differs pharmacologically:

- Binding Sites: While both classes target DNA gyrase and topoisomerase IV, gepotidacin interacts with distinct residues (e.g., GyrA-Tyr109 and ParC-Glu52) compared to quinolones, which bind via water-metal ion bridges to GyrA-Glu87 and ParC-Asp83 .

- Catalytic Inhibition: Gepotidacin inhibits DNA relaxation and decatenation at earlier stages of the catalytic cycle, whereas quinolones stabilize enzyme-DNA cleavage complexes .

Table 1: Key Pharmacological Differences

Comparison with Other Triazaacenaphthylene Derivatives

Limited data exist on direct analogs of gepotidacin. However, synthetic triazaacenaphthylene derivatives like 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one () highlight structural diversity within the class:

- Synthesis: Gepotidacin derivatives are synthesized via multi-step reactions involving anthranilic acid derivatives, whereas 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one is formed through ethanol reflux with methyl anthranilate .

- Activity : While gepotidacin targets topoisomerases, other triazaacenaphthylenes may lack antimicrobial properties, focusing instead on applications in organic chemistry .

Comparison with 1,2,5-Oxadiazine Compounds

These compounds are synthesized via hydrazone cyclization in acetic anhydride and lack reported topoisomerase inhibition activity .

Research Findings and Clinical Relevance

- In Vitro Efficacy : Gepotidacin exhibits potent activity against M. genitalium (MIC90 = 0.25 mg/L) and S. maltophilia (MIC range: 0.25–16 mg/L), independent of trimethoprim/sulfamethoxazole resistance .

- Synergy with Doxycycline : Additive/synergistic effects with doxycycline were observed in M. genitalium, suggesting combination therapy could mitigate resistance .

- In Vivo Models : In Galleria mellonella larvae infected with S. maltophilia, gepotidacin increased survival rates from 61% to 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.